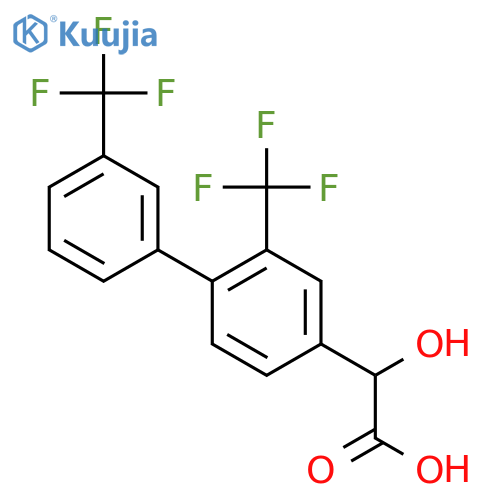Cas no 1261497-86-2 ((2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid)

1261497-86-2 structure
商品名:(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
CAS番号:1261497-86-2
MF:C16H10F6O3
メガワット:364.23922586441
CID:4790795
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 化学的及び物理的性質
名前と識別子
-
- (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
-
- インチ: 1S/C16H10F6O3/c17-15(18,19)10-3-1-2-8(6-10)11-5-4-9(13(23)14(24)25)7-12(11)16(20,21)22/h1-7,13,23H,(H,24,25)
- InChIKey: ZZZICUQSHIXPMS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C(=O)O)O)C=CC=1C1C=CC=C(C(F)(F)F)C=1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 476
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 57.5
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011293-250mg |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A011011293-1g |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A011011293-500mg |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 500mg |
$823.15 | 2023-09-03 |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
1261497-86-2 ((2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 624-75-9(Iodoacetonitrile)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
